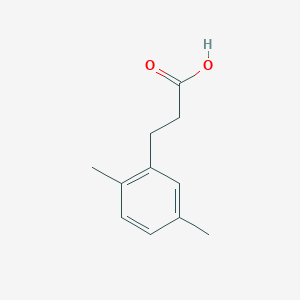
3-(2,5-Dimethylphenyl)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the formation of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, as described in one study . Another paper details the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs, which are structurally related to the compound of interest . These syntheses involve various chemical reactions, including condensation and subsequent purification steps, as seen in the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as FTIR, NMR, and elemental analysis . These methods help determine the functional groups present and the overall molecular framework, which is crucial for understanding the behavior and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of phenylpropanoic acid derivatives is highlighted in several studies. For instance, 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products depending on the molar ratios used . The study on the photolysis of 3-(hydroxymethyl)benzophenone provides insights into the photochemical reactions and the formation of reactive intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, are reported in the context of binary solvent mixtures . The solubility data are compared with predictions from the Wilson equation for the excess Gibbs free energy of mixing. The antimicrobial activity of nuclear-substituted aromatic esters is also evaluated, showing that cyclic analogs possess higher activity . Additionally, the hysteresis of retention and enantioselectivity on chiral stationary phases is studied, which affects the chromatographic separation of enantiomers .
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Research
- Application : The compound is used in the synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives, which are being explored as new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .
- Method : The synthesis involves the use of 3-chloropentane-2,4-dione in acetone under reflux conditions .
- Results : The synthesized compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant E. faecium. Some compounds also showed broad-spectrum antifungal activity against drug-resistant Candida strains .
2. Chromatography
- Application : The compound is used in the simultaneous retention index analysis of urinary amino acids and carboxylic acids for graphic recognition of abnormal state .
- Method : The details of the method are not specified in the source .
- Results : The results or outcomes of this application are not provided in the source .
3. Safety Data Sheet
- Application : The compound is used in various industrial applications and its safety data sheet provides important information about its handling and disposal .
- Method : The safety data sheet provides guidelines for safe handling, use, storage, and disposal of the compound .
- Results : The safety data sheet helps ensure that the compound is used safely in various industrial applications .
4. Molecular Structure Analysis
- Application : The compound’s molecular structure can be analyzed for various purposes, such as drug design, material science, etc .
- Method : The method involves using computational chemistry tools to analyze the compound’s molecular structure .
- Results : The results of this application are not provided in the source .
5. Industrial Safety
- Application : The compound is used in various industrial applications and its safety data sheet provides important information about its handling and disposal .
- Method : The safety data sheet provides guidelines for safe handling, use, storage, and disposal of the compound .
- Results : The safety data sheet helps ensure that the compound is used safely in various industrial applications .
6. Structural Chemistry
- Application : The compound’s molecular structure can be analyzed for various purposes, such as drug design, material science, etc .
- Method : The method involves using computational chemistry tools to analyze the compound’s molecular structure .
- Results : The results of this application are not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUKGBIRIXQUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536182 | |
| Record name | 3-(2,5-Dimethylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)propanoic acid | |
CAS RN |
25173-75-5 | |
| Record name | 2,5-Dimethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



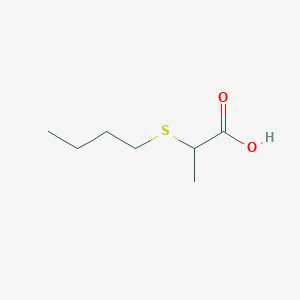
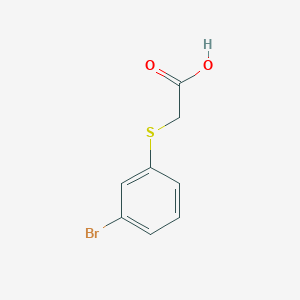
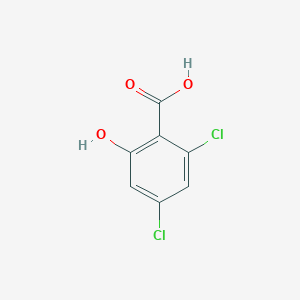
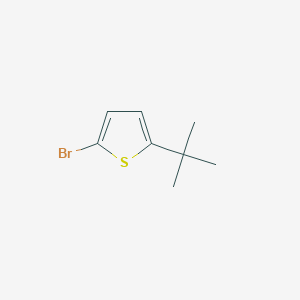

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)
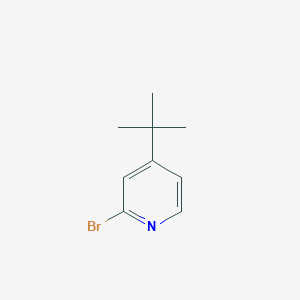
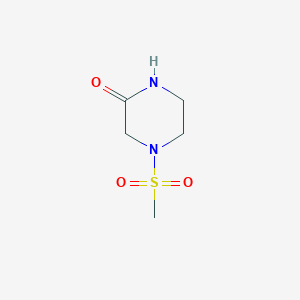
![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)
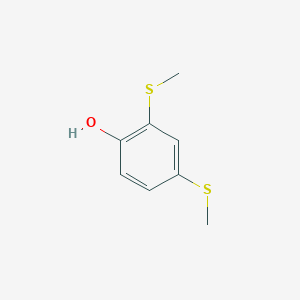
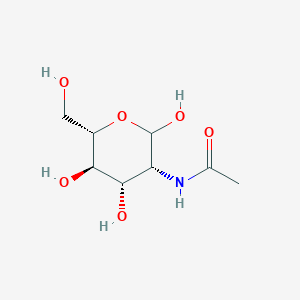
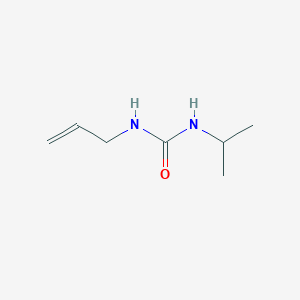
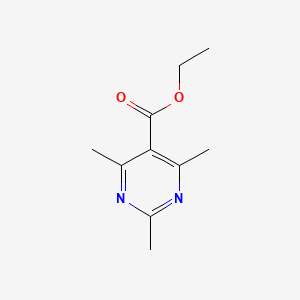
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)